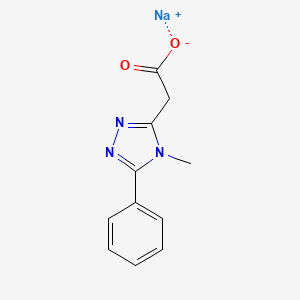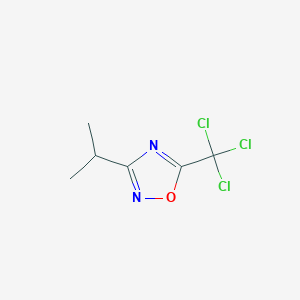
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C6H7Cl3N2O and a molecular weight of 229.49 .
Molecular Structure Analysis
The SMILES string for this compound is ClC(Cl)(Cl)C1=NC(C©C)=NO1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
The compound 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have seen significant advancements in synthesis methods. Bretanha et al. (2011) reported the ultrasound-promoted synthesis of 1,2,4-oxadiazoles, demonstrating improved yields and shorter reaction times compared to traditional methods (Bretanha, Teixeira, Ritter, Siqueira, Cunico, Pereira, & Freitag, 2011). Additionally, Bretanha et al. (2009) described a convenient synthesis of 3-trichloromethyl-1,2,4-oxadiazoles through a one-pot reaction, highlighting its practicality for various pharmaceutical and agrochemical products (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
Medicinal Chemistry Applications
In medicinal chemistry, 1,2,4-oxadiazoles are utilized as building blocks for synthesizing biologically relevant molecules. Jakopin (2018) elaborated on the use of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives in creating new bifunctional 1,2,4-oxadiazole compounds for potential medical applications (Jakopin, 2018).
Energetic Materials
Kukuljan and Kranjc (2019) explored the synthesis of energetic materials using a compound that combines a 5-amino-1,2,4-triazole moiety with a 1,2,4-oxadiazole ring, indicating the potential for creating high-energy output materials (Kukuljan & Kranjc, 2019).
Antimicrobial and Antitubercular Agents
Kumar et al. (2010) synthesized 1,2,4-triazole and 1,3,4-oxadiazole derivatives with antimicrobial and antitubercular properties, highlighting their potential in treating tuberculosis and other microbial infections (Kumar, Rajendraprasad, Mallikarjuna, Chandrashekar, & Kistayya, 2010).
Pesticide and Pharmaceutical Intermediates
Li Ling-la (2015) discussed the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, an intermediate for pesticide and pharmaceutical production, emphasizing its industrial relevance (Li Ling-la, 2015).
Green Chemistry in Synthesis
Moura et al. (2019) described a green chemistry approach to synthesizing 1,2,4-oxadiazoles, utilizing microwave irradiation, showcasing an environmentally friendly and efficient method (Moura, Silva, DE FREITAS, Freitas, & De Freitas Filho, 2019).
Safety And Hazards
The compound is classified as a combustible solid. It does not have a flash point. The safety information includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Eigenschaften
IUPAC Name |
3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBSAZGBAZSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679048 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole | |
CAS RN |
1199-49-1 | |
| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

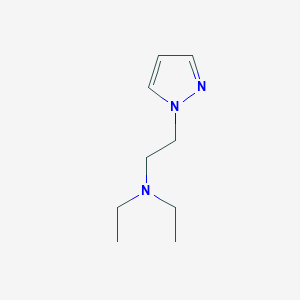
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)
![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)
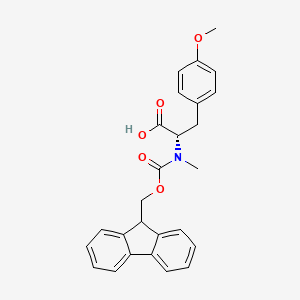
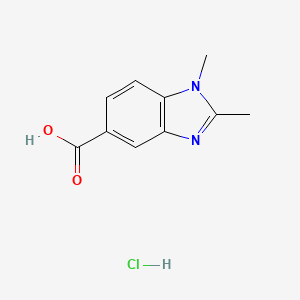
![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)
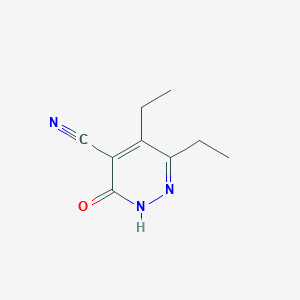
![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)
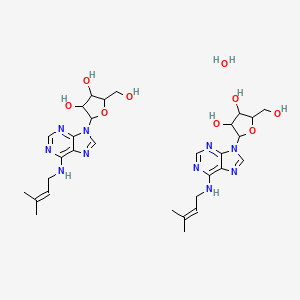
![3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1532178.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)

